

The Discovery and Characterization of Psalmotoxin 1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Psalmotoxin 1

Cat. No.: B1574804

[Get Quote](#)

An In-depth Analysis of the Potent and Selective ASIC1a Inhibitor from Psalmopoeus cambridgei Venom

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, structure, and mechanism of action of **Psalmotoxin 1** (PcTx1), a key peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. PcTx1 has emerged as an invaluable pharmacological tool due to its potent and selective inhibition of the acid-sensing ion channel 1a (ASIC1a), a critical player in pain perception, synaptic plasticity, and neuronal cell death associated with ischemic events like stroke.[1][2] This document details the experimental methodologies employed in its characterization and presents key quantitative data in a structured format for ease of reference.

Executive Summary

Psalmotoxin 1 is a 40-amino acid peptide characterized by an inhibitor cystine knot (ICK) structural motif, which confers significant stability.[1][2] It selectively blocks the homomeric ASIC1a channel, a proton-gated sodium channel, with high potency.[2][3] The toxin's unique mechanism of action does not involve direct pore obstruction but rather functions as a gating modifier.[4] PcTx1 increases the apparent proton affinity of the ASIC1a channel, leading to its desensitization at physiological pH (7.4).[2][5][6] This effectively inhibits channel activation by subsequent acidic stimuli. Its high specificity for ASIC1a over other ASIC subtypes and ion channels makes it a crucial tool for dissecting the physiological and pathological roles of these

channels.[7] Furthermore, the neuroprotective and analgesic properties demonstrated by PcTx1 in preclinical models highlight its therapeutic potential.[3][4]

Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative parameters of **Psalmotoxin 1**.

Table 1: Physicochemical Properties of **Psalmotoxin 1**

Property	Value	Reference
Amino Acid Sequence	EDCIPKWKGCVNRHGDCE GLECWKRRRSFEVCVPKTPK T	[1]
Molecular Weight	4689.41 Da	[1]
Number of Residues	40	[1][2]
Disulfide Bridges	Cys3-Cys18, Cys10-Cys23, Cys17-Cys33	[1]
Structure	Inhibitor Cystine Knot (ICK), triple-stranded antiparallel β - sheet	[1][2][8]

Table 2: Pharmacological Activity of **Psalmotoxin 1**

Target Channel	Effect	IC ₅₀ / EC ₅₀	Reference
homomeric ASIC1a	Inhibition	~0.9 nM - 1 nM	[3][7][9]
ASIC1b	Potentiation / Agonist	~50 nM (for inhibition)	[9][10][11]
ASIC2a	No effect up to 100 nM	[7][9]	
ASIC3	No effect up to 100 nM	[7][9]	
Heteromeric ASIC channels	No effect up to 100 nM	[7]	
ENaC, K _v channels	No effect up to 100 nM	[7]	
Malignant Glioma Na ⁺ channels	Inhibition	36 ± 2 pM	[3]

Experimental Protocols

This section details the methodologies used for the isolation, characterization, and functional analysis of **Psalmotoxin 1**.

Toxin Isolation and Purification

The purification of PcTx1 from the crude venom of *Psalmopoeus cambridgei* involves a multi-step chromatographic process.

- Venom Milking: Venom is obtained from mature tarantulas, typically through electrical stimulation, and is then lyophilized and stored.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Initial Separation: Crude venom is reconstituted in a solution of 0.1% trifluoroacetic acid (TFA) in water.[12]
 - Column: A C18 analytical column is commonly used.[12]

- Gradient: A linear gradient of acetonitrile in 0.1% aqueous TFA is applied to separate the venom components.[\[12\]](#) Fractions are collected and screened for activity.
- Cation Exchange Chromatography:
 - Further Purification: The active fraction from RP-HPLC (containing PcTx1) is subjected to cation exchange chromatography.[\[12\]](#)
 - Gradient: A linear gradient of ammonium acetate (e.g., 20 mM to 2 M) is used to elute the bound peptides.[\[12\]](#)
- Purity Analysis: The purity of the final PcTx1 fraction is confirmed by analytical RP-HPLC and mass spectrometry.

Structural Elucidation

The three-dimensional structure of **Psalmotoxin 1** was determined using nuclear magnetic resonance (NMR) spectroscopy.

- Sample Preparation: Recombinantly expressed or purified native PcTx1 is dissolved in a suitable buffer.
- NMR Spectroscopy: ^1H 2D NMR spectroscopy is performed to obtain through-bond and through-space correlations between protons.[\[1\]](#)[\[8\]](#)
- Structure Calculation: The distance restraints derived from the NMR data are used to calculate a family of 3D structures that are consistent with the experimental data. The final structure represents a compact, well-defined fold stabilized by the three disulfide bonds forming the ICK motif.[\[1\]](#)[\[8\]](#)

Electrophysiological Characterization

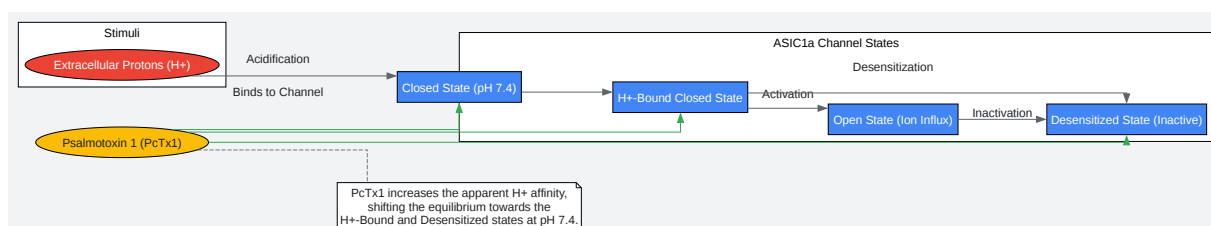
The functional effects of PcTx1 on ASIC channels are primarily assessed using the two-electrode voltage clamp (TEVC) technique in *Xenopus laevis* oocytes.[\[5\]](#)[\[13\]](#)

- Oocyte Preparation:
 - Stage V–VI oocytes are harvested from female *Xenopus laevis* frogs.

- The oocytes are defolliculated to allow for stable recordings.
- cRNA Injection: Capped complementary RNA (cRNA) encoding the desired ASIC subunit (e.g., ASIC1a) is injected into the oocytes.[\[5\]](#)[\[13\]](#) The oocytes are then incubated for 1-3 days to allow for channel expression.
- Two-Electrode Voltage Clamp (TEVC) Recording:
 - Solutions: The oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., containing 140 mM NaCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM HEPES, pH 7.4).[\[5\]](#) Acidic test solutions (e.g., pH 5.0) are buffered with MES.[\[5\]](#)
 - Voltage Clamp: The oocyte membrane potential is clamped at a holding potential, typically -70 mV.[\[5\]](#)
 - Channel Activation: ASIC currents are elicited by rapidly switching the perfusion solution from a resting pH (e.g., 7.4) to an acidic pH (e.g., 5.0).
 - Toxin Application: PcTx1 is applied in the bath solution during the conditioning period at a specific pH (e.g., 7.4) to assess its effect on the subsequent acid-evoked current.[\[5\]](#)
- Data Analysis: The peak amplitude of the current in the presence and absence of the toxin is measured to determine the degree of inhibition. Dose-response curves are constructed by applying various concentrations of PcTx1 to calculate the IC₅₀ value using the Hill equation.[\[1\]](#)[\[5\]](#)

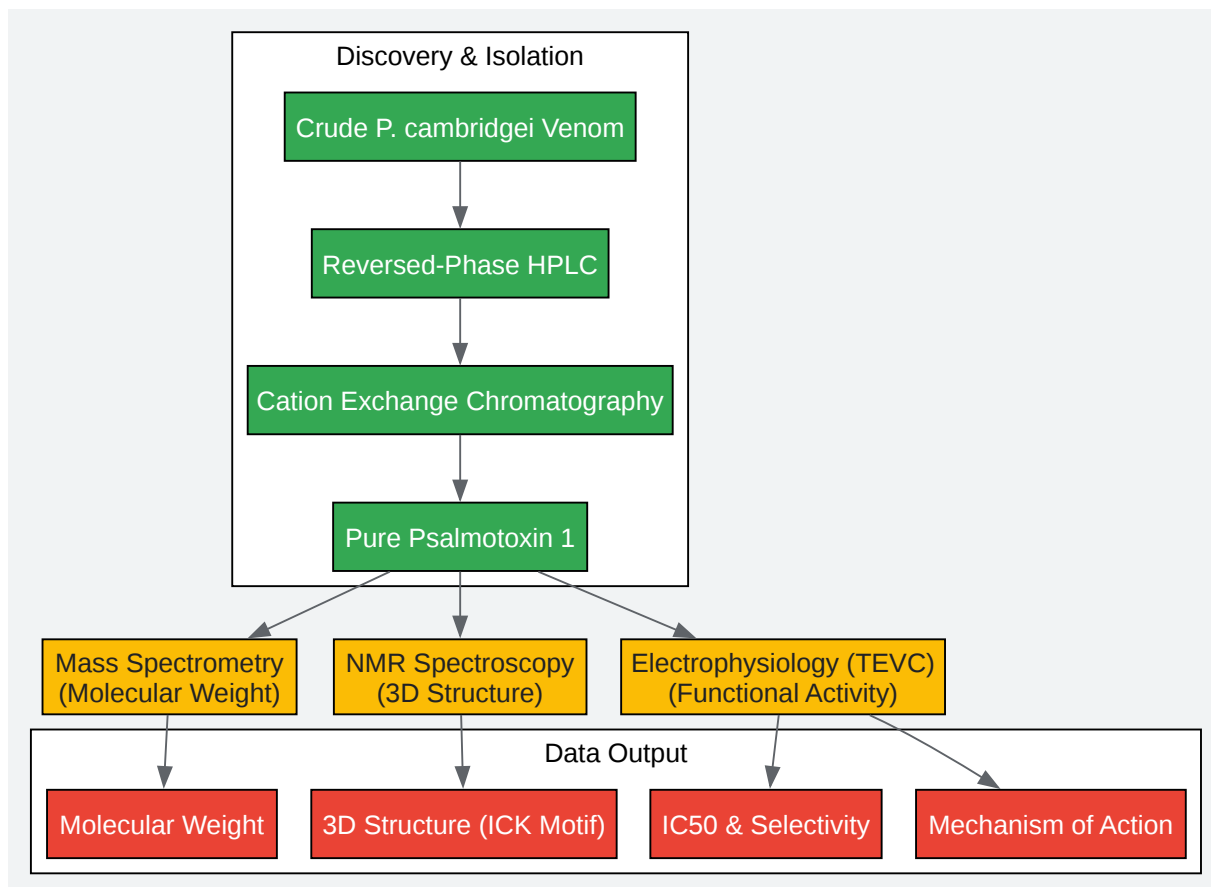
Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of **Psalmotoxin 1** and the general experimental workflow for its characterization.



[Click to download full resolution via product page](#)

*Caption: Mechanism of **Psalmotoxin 1** inhibition of the ASIC1a channel.*



[Click to download full resolution via product page](#)

*Caption: General workflow for the discovery and characterization of **Psalmotoxin 1**.*

Conclusion

Psalmotoxin 1, discovered from the venom of *Psalmopoeus cambridgei*, stands out as a highly potent and selective inhibitor of the ASIC1a channel.^{[1][3]} Its unique mechanism as a gating modifier, which stabilizes the desensitized state of the channel at physiological pH, has been thoroughly characterized through detailed electrophysiological and structural studies.^[4] ^[5] The comprehensive data and methodologies presented in this guide underscore the

importance of PcTx1 as a fundamental research tool for investigating the roles of ASIC1a in health and disease. Its demonstrated efficacy in preclinical models of pain and stroke provides a strong foundation for the future development of novel therapeutics targeting acid-sensing ion channels.[2][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. benchchem.com [benchchem.com]
- 5. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H⁺ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tarantula toxin psalmotoxin 1 inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H⁺ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psalmotoxin 1 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 8. Recombinant production and solution structure of PcTx1, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protons and Psalmotoxin-1 reveal nonproton ligand stimulatory sites in chicken acid-sensing ion channel: Implication for simultaneous modulation in ASICs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
- To cite this document: BenchChem. [The Discovery and Characterization of Psalmotoxin 1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1574804#discovery-of-psalmotoxin-1-from-psalmopoeus-cambridgei-venom>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com